molecular formula C14H14Cl2N4O B8345514 N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride

N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride

Cat. No.: B8345514
M. Wt: 325.2 g/mol
InChI Key: VEEOQLNRQLUUJK-UHFFFAOYSA-N
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Description

N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride is a useful research compound. Its molecular formula is C14H14Cl2N4O and its molecular weight is 325.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14Cl2N4O

Molecular Weight

325.2 g/mol

IUPAC Name

N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C14H12N4O.2ClH/c19-14(11-2-1-4-15-7-11)17-8-12-6-10-3-5-16-9-13(10)18-12;;/h1-7,9,18H,8H2,(H,17,19);2*1H

InChI Key

VEEOQLNRQLUUJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC3=C(N2)C=NC=C3.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (1H-pyrrolo[2,3-c]pyridin-2-yl)methylamine dihydrochloride (Example 84) (110 mg, 0.50 mmol), nicotinic acid (62 mg, 0.50 mmol), diisopropylethylamine (0.44 mL, 2.5 mmol), EDCI (110 mg, 0.55 mmol) and HOBt (cat.) in methylene chloride (2.9 mL) and DMF (3 mL) was stirred at room temperature under a nitrogen atmosphere overnight (18 h). The reaction mixture was concentrated to dryness under reduced pressure. The residue was diluted with water. The water layer was concentrated to dryness. The residue was dissolved in ethanol (10 mL) and 2 N HCl in Et2O (10 mL) was added. Methanol (ca. 5 mL) was added to dissolve the majority of material. The remaining brown precipitate was filtered off and discarded. The filtrate was concentrated, and the resulting solid was triturated with EtOH (ca. 4 mL), filtered, and dried to provide N-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)nicotinamide dihydrochloride (31 mg, 19%) as a tan solid: 1H NMR (500 MHz, CD3OD) δ4.99 (2H, s), 7.00 (1H, s), 8.03 (1H, d, J=6.0 Hz), 8.17-8.24 (3H, m), 8.77 (1H, s), 9.04-9.12 (3H, m), 9.38 (1H, s); ESI MS m/z 253 [C14H12N4O+H]+; HPLC (Method A) >99% (AUC), tR=7.78 min.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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